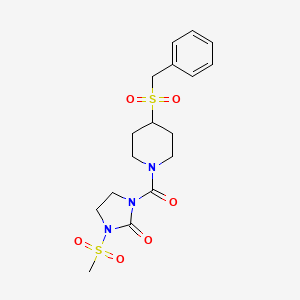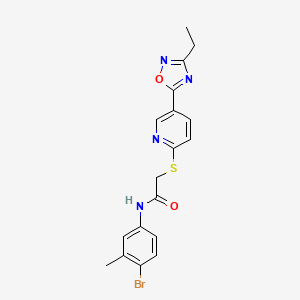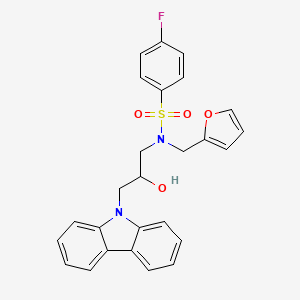
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme across several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) analysis and biochemical characterization . Similarly, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antidiabetic activity, with the synthesis process including the evaluation of the compounds as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to test for cytotoxicity and carbonic anhydrase inhibition .
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structure of synthesized compounds. For example, N-(3-methoxybenzoyl)benzenesulfonamide was characterized by IR, NMR, and elemental analysis, with its structure confirmed by single-crystal x-ray diffraction studies, revealing the presence of hydrogen bonds and other interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives are diverse. The base-catalyzed cyclization of enyne derivatives was used to synthesize 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes . In another study, diazotization of sulfonamide derivatives followed by coupling with 1-naphthol in an alkaline medium led to the preparation of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, which were further cyclized to produce novel naphtho[1,2-b]furans and benzo[h]chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamide derivatives are closely related to their biological activities. For instance, the antidiabetic activity of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides was linked to their ability to inhibit 11beta-HSD1, with docking results indicating potential hydrogen bond interactions with catalytic amino acid residues . The cytotoxic activities of certain sulfonamides were attributed to their strong inhibition of human cytosolic isoforms of carbonic anhydrase .
Case Studies
Several of the synthesized compounds were evaluated in biological assays to determine their potential therapeutic applications. For example, compounds synthesized in study were tested in vivo for their ability to block kynurenine 3-hydroxylase and increase kynurenic acid concentration in the brain, which could be relevant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury. In study , the antitumor activity of 2-benzylthio-4-chlorobenzenesulfonamide derivatives was determined, with one compound showing remarkable activity and selectivity toward certain cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Kynurenine 3-Hydroxylase Inhibition : Compounds such as N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated for their ability to inhibit kynurenine 3-hydroxylase, a target for neuroprotective drug development. These compounds show significant in vitro and in vivo activity, suggesting a potential avenue for therapeutic intervention in diseases involving the kynurenine pathway (Röver et al., 1997).
Antitumor Activity : Novel benzenesulfonamide derivatives have been developed and tested for antitumor activity, with some compounds showing promising selectivity towards certain cancer cell lines. This highlights the potential for sulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006).
Photophysical and Materials Science Applications
Photosensitizers for Photodynamic Therapy : Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yields. These features make them suitable candidates as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Solid-State Fluorescence Properties : The synthesis of heterocyclic quinol-type fluorophores demonstrates the effect of intermolecular hydrogen bonding on solid-state fluorescence properties. These findings could inform the design of new materials with tailored photophysical characteristics (Ooyama et al., 2010).
Chemical Synthesis and Characterization
- Gold(I)-Catalyzed Cascade Reactions : Research into the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via gold(I)-catalyzed reactions enriches the understanding of gold carbenoid chemistry and group migration. These synthetic pathways offer novel approaches for creating complex organic structures (Wang et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c27-19-11-13-22(14-12-19)34(31,32)28(18-21-6-5-15-33-21)16-20(30)17-29-25-9-3-1-7-23(25)24-8-2-4-10-26(24)29/h1-15,20,30H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWHIMQMRGUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)
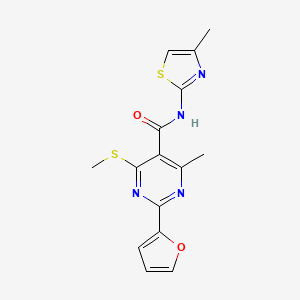
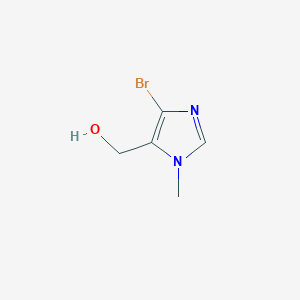


![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)
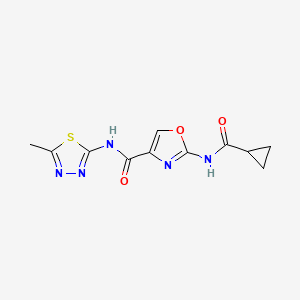
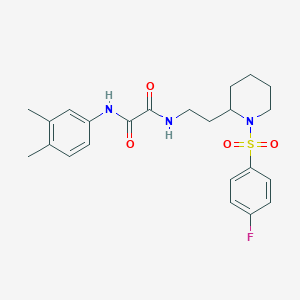
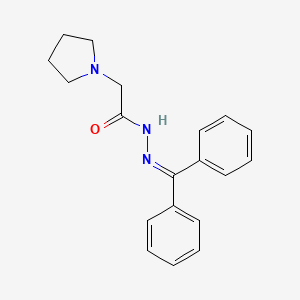
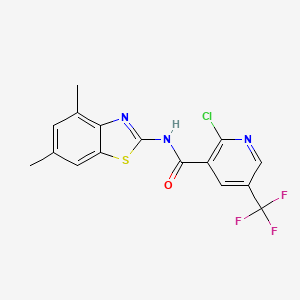
![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)
